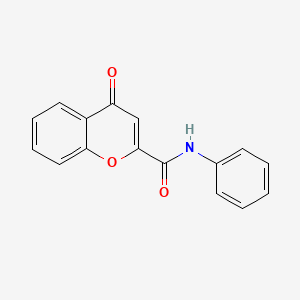

4-oxo-N-phenyl-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC1825692

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11NO3 |

|---|---|

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | 4-oxo-N-phenylchromene-2-carboxamide |

| Standard InChI | InChI=1S/C16H11NO3/c18-13-10-15(20-14-9-5-4-8-12(13)14)16(19)17-11-6-2-1-3-7-11/h1-10H,(H,17,19) |

| Standard InChI Key | VVWWYMNUAXKVCF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Introduction

Structural Characteristics and Physical Properties

4-Oxo-N-phenyl-4H-chromene-2-carboxamide (C16H11NO3) belongs to the chromone family and contains a benzopyrone core with a carboxamide functional group at the 2-position linked to a phenyl ring. X-ray crystallographic studies reveal that this compound crystallizes in the space group P2(1)/n . The molecule adopts an anti-rotamer conformation about the C-N bond, with the amide oxygen atom exhibiting both trans and cis orientations relative to the oxygen atom of the pyran ring .

Key Structural Features

The compound's structure consists of three primary components:

-

A chromone core (4H-chromene-4-one) serving as the central scaffold

-

A carboxamide group at the 2-position

-

A phenyl ring attached to the nitrogen of the carboxamide group

Physicochemical Properties

Synthetic Methodologies

The synthesis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide typically follows a multi-step procedure similar to that documented for related chromone carboxamide derivatives. Based on established synthetic routes for analogous compounds, the synthesis likely involves a three-step process .

Synthetic Pathway Overview

A three-step synthetic procedure can be employed to obtain chromone carboxamide derivatives like 4-oxo-N-phenyl-4H-chromene-2-carboxamide . The general pathway involves:

-

Formation of a chromone ester intermediate

-

Hydrolysis to form the corresponding chromone carboxylic acid

-

Amidation reaction with aniline to form the target carboxamide

Step One: Chromone Ester Formation

The first stage typically begins with an appropriately substituted acetophenone, which undergoes a series of reactions to form the chromone ester. For the related compound ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate, the synthesis yields approximately 70-80% .

Step Two: Hydrolysis to Chromone Carboxylic Acid

The chromone ester intermediate is hydrolyzed to obtain the corresponding chromone carboxylic acid. This reaction generally achieves high yields (80-90%) . The completion of the reaction can be confirmed through 1H NMR and 13C NMR spectroscopy, with the disappearance of signals corresponding to the ethyl moiety of the ester function and the appearance of the carbonyl signal at approximately δ 161.89 ppm in the 13C NMR spectrum .

Step Three: Amidation Reaction

The final step involves an amidation reaction between the chromone carboxylic acid and aniline. This reaction is typically facilitated by coupling agents such as PyBOP, which activates the carboxylic acid for reaction with the amine . The amidation reaction typically yields moderate results (60-75%), and the product requires purification through flash column chromatography and recrystallization .

Crystallographic and Spectroscopic Analysis

Crystal Structure Analysis

4-Oxo-N-phenyl-4H-chromene-2-carboxamide crystallizes in the space group P2(1)/n, adopting an anti-rotamer conformation about the C-N bond . This crystallographic information provides valuable insight into the three-dimensional arrangement of the molecule, which is crucial for understanding its potential interactions with biological targets.

NMR Spectroscopic Characterization

Based on spectroscopic data for related chromone carboxamide derivatives, the 1H NMR spectrum of 4-oxo-N-phenyl-4H-chromene-2-carboxamide would likely show characteristic signals including:

-

A singlet at approximately δ 10.66 ppm corresponding to the proton of the amide group (CONH)

-

Signals in the range of δ 7.0-8.1 ppm for the aromatic protons of both the chromone and phenyl rings

-

A singlet at approximately δ 6.9-7.0 ppm for the hydrogen at position 3 of the pyrone ring

Structural Variations and Related Compounds

Several related derivatives of 4-oxo-N-phenyl-4H-chromene-2-carboxamide have been reported in the literature, showcasing the versatility of the chromone scaffold for chemical modifications.

Methoxy-Substituted Derivatives

7-Methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide (C18H15NO4) is a related compound that forms two polymorphs crystallizing in the space groups P2(1)/c and P1 . Additionally, this compound can crystallize as a hemihydrate (C18H15NO4·0.5H2O) in the space group C2/c, with a structure similar to that of the unsolvated compound .

Phenylethyl-Substituted Derivatives

4-Oxo-N-(2-phenylethyl)-4H-chromene-2-carboxamide is another related compound, featuring an extended linker between the chromone core and the terminal phenyl group . This structural modification potentially alters the compound's pharmacokinetic properties and binding interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume